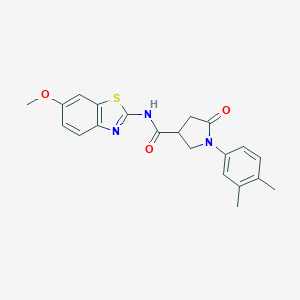
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the class of cathinones. It is a potent stimulant that has been widely used as a recreational drug. MEPHEDRONE is structurally similar to amphetamines and cathinones, and it has been reported to produce effects similar to those of cocaine and MDMA. In recent years, MEPHEDRONE has gained significant attention from the scientific community due to its potential as a research tool.
作用機序
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate acts as a potent stimulant by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It works by binding to the transporters for these neurotransmitters and blocking their reuptake, leading to an increase in their concentrations in the synaptic cleft. This results in an increase in the activity of the neurons that use these neurotransmitters, leading to the characteristic stimulant effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce a variety of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce rewarding effects in animal studies, indicating its potential for abuse and addiction.
実験室実験の利点と制限
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well characterized. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce effects similar to those of other stimulants, making it a useful tool for studying the mechanisms of action of these drugs. However, 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate also has several limitations. It is a potent stimulant that can cause adverse effects, such as cardiovascular problems and hyperthermia. It is also a controlled substance in many countries, which can restrict its availability for research purposes.
将来の方向性
There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is the development of new analogs of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate that have improved selectivity and potency for the dopamine transporter. Another area of interest is the investigation of the long-term effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate use on the brain and behavior. Additionally, research on the potential therapeutic uses of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in the treatment of psychiatric disorders, such as depression and addiction, is also an area of interest.
合成法
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be synthesized by using a variety of methods, including the reductive amination of 4-methylpropiophenone with 4-methylphenylamine, the condensation of 4-methylpropiophenone with pyrrolidine-3-carboxylic acid, and the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride. The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used as a research tool in a variety of scientific studies. It has been shown to act as a substrate for the dopamine transporter, serotonin transporter, and norepinephrine transporter. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used to investigate the mechanisms of action of these transporters and their role in the development of addiction. It has also been used to study the effects of stimulants on the brain and the potential for drug abuse.
特性
製品名 |
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
分子式 |
C20H19NO4 |
分子量 |
337.4 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-14-7-9-15(10-8-14)18(22)13-25-20(24)16-11-19(23)21(12-16)17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3 |
InChIキー |
SKAFWARMAYPAFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)



![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)







![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)